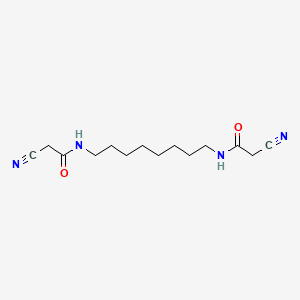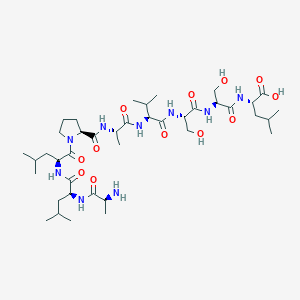
Phosphoric acid--3-methylnon-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) is a chemical compound that combines phosphoric acid with 3-methylnon-2-en-1-ol in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–3-methylnon-2-en-1-ol (1/1) typically involves the esterification of phosphoric acid with 3-methylnon-2-en-1-ol. This reaction can be carried out under various conditions, including the use of catalysts and different solvents. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–3-methylnon-2-en-1-ol (1/1) may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphoric acid esters.
Substitution: The hydroxyl group in 3-methylnon-2-en-1-ol can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride or phosphorus tribromide, under controlled conditions.
Major Products
The major products formed from these reactions include various phosphoric acid esters and derivatives, which can have different chemical and physical properties depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphoric acid–3-methylnon-2-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a proton donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and other biomolecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–3-methylnon-2-en-1-ol (1/1) can be compared with other similar compounds, such as:
Phosphoric acid–2-methylnon-2-en-1-ol (1/1): This compound has a similar structure but differs in the position of the methyl group.
Phosphoric acid–3-methylnon-3-en-1-ol (1/1): This compound has a double bond at a different position, leading to different chemical properties.
Phosphoric acid–3-methylnon-2-en-2-ol (1/1): This compound has a hydroxyl group at a different position, affecting its reactivity and interactions.
The uniqueness of phosphoric acid–3-methylnon-2-en-1-ol (1/1) lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
188928-55-4 |
|---|---|
Molekularformel |
C10H23O5P |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-methylnon-2-en-1-ol;phosphoric acid |
InChI |
InChI=1S/C10H20O.H3O4P/c1-3-4-5-6-7-10(2)8-9-11;1-5(2,3)4/h8,11H,3-7,9H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
QEHQTZBXLBGCCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CCO)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)

![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)



![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)



![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)

